molecular formula C11H13NO4S B8451268 5-(Cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid

5-(Cyclobutylmethylsulfonyl)pyridine-2-carboxylic acid

Cat. No. B8451268
M. Wt: 255.29 g/mol
InChI Key: ZNAFHRREEHRLJJ-UHFFFAOYSA-N
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Patent
US09365588B2

Procedure details

To a 100 mL round bottom flask was added methyl 5-bromopyridine-2-carboxylate (0.5 g, 2.3 mmol) followed by DMF (5 mL) and sodium sulfanide (259 mg, 4.6 mmol). The reaction was heated at 65° C. overnight. Bromomethylcyclobutane (260 μL, 2.3 mmol) was added and the reaction was allowed to stir for 30 minutes while cooling to 25° C. The reaction was then quenched with brine and extracted with ethyl acetate 3 times. The organic layers were combined and dried over sodium sulfate and the solvent was evaporated. The crude reaction mixture was then treated with 50 mL of Clorox® bleach and allowed to stir for 30 minutes. LiOH (5 mL of 3M) was added and the reaction was allowed to stir for 1 h. The reaction was extracted with ethyl acetate and the organic layer was discarded. The aqueous layer was acidified to pH 2 and extracted with ethyl acetate 3 times. The organic layers were combined and dried over sodium sulfate. The crude product was purified via HPLC (1-99%) ACN:H2O with a 0.1% TFA modifier. 5-(Cyclobutylmethylsulfonyl)picolinic acid (39 mg) was isolated as a white solid. 1H NMR (400 MHz, MeOD) δ 9.11 (dd, J=2.2, 0.8 Hz, 1H), 8.47 (dd, J=8.2, 2.2 Hz, 1H), 8.35 (dd, J=8.2, 0.8 Hz, 1H), 3.47 (d, J=7.3 Hz, 2H), 2.80-2.66 (m, 1H), 2.11-2.00 (m, 2H), 1.97-1.75 (m, 4H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step Two
Quantity
260 μL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10]C)=[O:9])=[N:6][CH:7]=1.[SH-:12].[Na+].Br[CH2:15][CH:16]1[CH2:19][CH2:18][CH2:17]1.[Li+].[OH-:21].CN(C=[O:26])C>>[CH:16]1([CH2:15][S:12]([C:2]2[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=2)(=[O:26])=[O:21])[CH2:19][CH2:18][CH2:17]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)OC
Step Two
Name
Quantity
259 mg
Type
reactant
Smiles
[SH-].[Na+]
Step Three
Name
Quantity
260 μL
Type
reactant
Smiles
BrCC1CCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 25° C
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
ADDITION
Type
ADDITION
Details
was then treated with 50 mL of Clorox® bleach
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was purified via HPLC (1-99%) ACN

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC1)CS(=O)(=O)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.